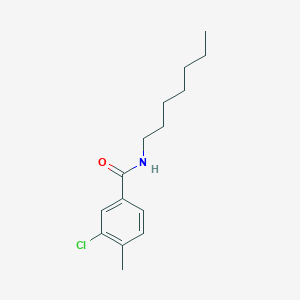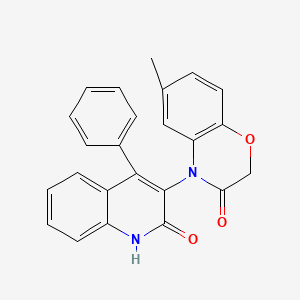
N-cyclohexyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to “N-cyclohexyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide” often involves complex chemical reactions tailored to introduce specific functional groups that impact the molecule's chemical behavior and biological activity. For example, techniques such as N-acyliminium ion chemistry have been employed to create 2,6-bridged piperazine-3-ones, starting from alpha-amino acids, indicating the diverse synthetic strategies that can be used to construct piperazine-based molecules with significant biological potential (Veerman et al., 2003).
Molecular Structure Analysis
The molecular structure of “N-cyclohexyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide” and its derivatives has been a subject of interest due to the potential for diverse biological activities. Structural analyses, including nuclear magnetic resonance (NMR) spectroscopy, have been conducted to understand the conformational preferences and stability of such compounds, providing insights into their interaction with biological targets (Ö. Alver, 2009).
Chemical Reactions and Properties
The chemical reactivity of piperazine and pyrimidinyl derivatives is influenced by their functional groups, leading to a variety of chemical reactions that can be utilized for further modifications and applications in drug development. Studies have shown that these compounds can undergo reactions such as cyclizations, N-acylations, and substitutions, which are crucial for their antimicrobial and antifungal activities (Salem et al., 2011).
Wissenschaftliche Forschungsanwendungen
Analogs as Positron Emission Tomography Radiotracers
A study by Abate et al. (2011) explored analogs of σ receptor ligand PB28 for potential use as positron emission tomography (PET) radiotracers in oncology. They designed novel analogs with reduced lipophilicity by substituting methylene groups with more polar functional groups, aiming to improve their utility by facilitating tumor cell entry while minimizing antiproliferative activity. This approach highlights the compound's application in developing diagnostic tools for cancer research (Abate et al., 2011).
Antimalarial Agents
Klayman et al. (1979) reported on N4,N4-disubstituted 2-acetylpyridine thiosemicarbazones, revealing their superior antimalarial activity compared to monosubstituted analogs. These compounds, bearing alkyl or cycloalkyl substituents, demonstrated potent curative properties at low doses in Plasmodium berghei-infected mice, indicating the compound's relevance in developing new antimalarial therapies (Klayman et al., 1979).
Novel Opioid Metabolite Study
A study by Siddiqi et al. (2015) provided an overview of the availability, use, and effects of MT-45, a novel psychoactive substance and opioid-like compound. The research included an investigation into the acute harms and potential dependency associated with MT-45 use, suggesting its similarity to other opioids in terms of desired and unwanted effects. This research contributes to understanding the pharmacological profile of new psychoactive substances and their implications for public health (Siddiqi et al., 2015).
Dual Cytokine Regulator
Fukuda et al. (2000) discovered a pyrimidylpiperazine derivative, Y-39041, acting as a dual cytokine regulator by inhibiting tumor necrosis factor-alpha and augmenting interleukin-10 production. This compound showed potential for treating conditions such as septic shock, rheumatoid arthritis, and Crohn's disease by modulating cytokine production, demonstrating the compound's therapeutic potential beyond its primary structural class (Fukuda et al., 2000).
Bacterial Phosphopantetheinyl Transferase Inhibitor
Research by Foley et al. (2014) identified 4′-Phosphopantetheinyl transferases (PPTases) as critical for bacterial viability and virulence, presenting the discovery and optimization of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides as potent inhibitors. These compounds exhibited antibacterial activity against resistant strains like methicillin-resistant Staphylococcus aureus, showcasing the role of such molecules in developing new antimicrobial agents (Foley et al., 2014).
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-pyrimidin-2-ylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5S/c21-15(18-13-5-2-1-3-6-13)20-11-9-19(10-12-20)14-16-7-4-8-17-14/h4,7-8,13H,1-3,5-6,9-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWKNQYJQRHEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797899 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-benzyl-1-piperazinyl)carbonyl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4616089.png)
![N-[2-(cyclohexylthio)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B4616095.png)

![2-(methyl{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-1-phenylethanol](/img/structure/B4616118.png)
![N-[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4616126.png)

![3-[(3,4-dichlorobenzyl)thio]-5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4616138.png)
![2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethanol](/img/structure/B4616144.png)
![N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4616155.png)
![6-(3-chlorophenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4616157.png)
![N-(2-furylmethyl)-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B4616160.png)
![2-{2-[(2,6-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4616163.png)
![3-(2-phenylethyl)-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B4616168.png)
